molecular formula C8H15NO3 B12950825 Methyl 2-amino-3-hydroxycyclohexanecarboxylate

Methyl 2-amino-3-hydroxycyclohexanecarboxylate

Cat. No.: B12950825
M. Wt: 173.21 g/mol
InChI Key: KMEQFYVPYWMZJO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxycyclohexanecarboxylate is an organic compound with a unique structure that includes both amino and hydroxy functional groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-hydroxycyclohexanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with an amino acid derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxycyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 2-amino-3-hydroxycyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-hydroxycyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxycyclohexanecarboxylate: Lacks the amino group, making it less versatile in certain reactions.

    Cyclohexanecarboxylic acid derivatives: Similar structure but different functional groups, leading to varied reactivity and applications.

Uniqueness

Methyl 2-amino-3-hydroxycyclohexanecarboxylate is unique due to the presence of both amino and hydroxy groups on the cyclohexane ring, providing a versatile platform for chemical modifications and interactions. This dual functionality enhances its potential in diverse applications, from synthetic chemistry to biomedical research.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-amino-3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h5-7,10H,2-4,9H2,1H3

InChI Key

KMEQFYVPYWMZJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(C1N)O

Origin of Product

United States

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